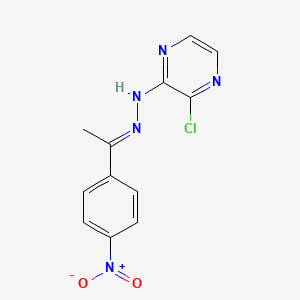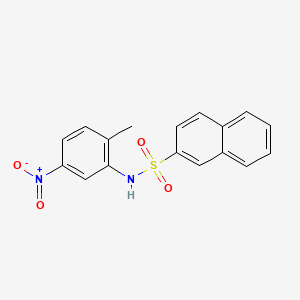
1-(4-nitrophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone, also known as NPEH, is a chemical compound that has been widely used in scientific research. NPEH is a hydrazone derivative of pyrazine and has been found to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone involves the formation of a complex with metal ions, which leads to a change in the fluorescence emission. The complex formation is based on the coordination of the nitrogen atoms of the hydrazone moiety with the metal ions. The exact mechanism of complex formation is still under investigation, but it is believed to involve the formation of a chelate complex.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. This compound has also been found to inhibit the growth of cancer cells and to induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-nitrophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone in lab experiments include its high yield and purity, its fluorescent properties, and its ability to form complexes with metal ions. However, the limitations of using this compound include its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for the use of 1-(4-nitrophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone in scientific research. One potential direction is the development of new metal complexes with enhanced catalytic activity or medicinal properties. Another direction is the investigation of the mechanism of action of this compound and its metal complexes. Furthermore, the potential use of this compound in the diagnosis and treatment of diseases such as cancer and neurodegenerative disorders is an area of active research. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is another potential future direction.
Synthesis Methods
The synthesis of 1-(4-nitrophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 1-(4-nitrophenyl)ethanone with 3-chloro-2-pyrazinecarboxaldehyde in the presence of a reducing agent. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is obtained in high yield and purity after purification by recrystallization.
Scientific Research Applications
1-(4-nitrophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. The complex formation between this compound and metal ions leads to a change in the fluorescence emission, which can be used to quantify the metal ions in solution. This compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and medicinal chemistry.
Properties
IUPAC Name |
3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2/c1-8(9-2-4-10(5-3-9)18(19)20)16-17-12-11(13)14-6-7-15-12/h2-7H,1H3,(H,15,17)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDLQDCAFBQSMM-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)
![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)



![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
